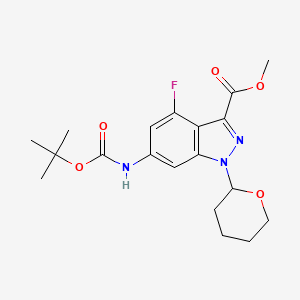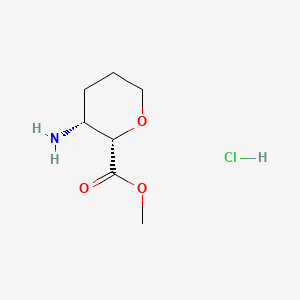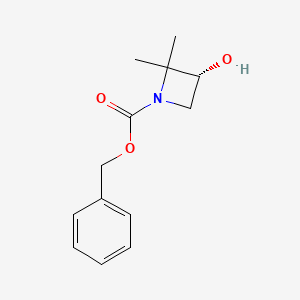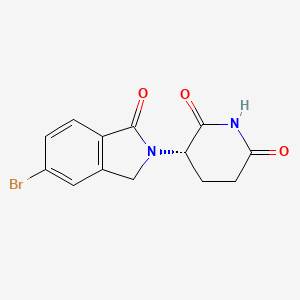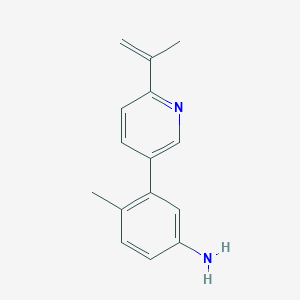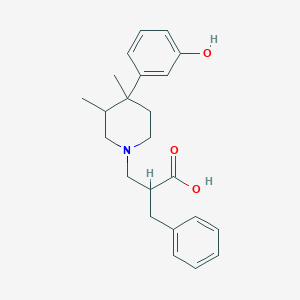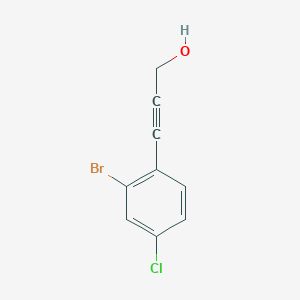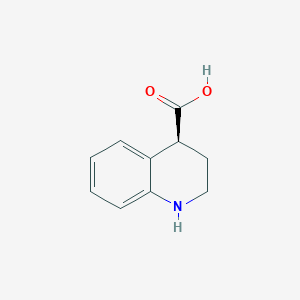
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is a chiral compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline ring system that is partially saturated, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid typically involves the reduction of quinoline derivatives followed by carboxylation. One common method is the catalytic hydrogenation of quinoline to produce 1,2,3,4-tetrahydroquinoline, which is then carboxylated using carbon dioxide under high pressure and temperature conditions. Another approach involves the use of chiral catalysts to ensure the production of the (S)-enantiomer specifically.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and carboxylation reactors allows for efficient large-scale production. Additionally, the implementation of chiral resolution techniques ensures the purity and enantiomeric excess of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid.
Reduction: Reduction reactions can further saturate the quinoline ring, leading to fully saturated derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride, followed by reaction with amines or alcohols.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various esters, amides, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist, interacting with specific molecular targets such as enzymes or receptors. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the tetrahydro structure, making it less versatile in certain reactions.
1,2,3,4-Tetrahydroquinoline: Lacks the carboxylic acid group, limiting its functionalization potential.
2,3-Dihydroquinoline-4-carboxylic acid: Partially saturated, but with different reactivity and applications.
Uniqueness
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is unique due to its combination of a chiral center, a partially saturated quinoline ring, and a carboxylic acid functional group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
(4S)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6H2,(H,12,13)/t8-/m0/s1 |
Clave InChI |
LHJKXHUFXRHBBQ-QMMMGPOBSA-N |
SMILES isomérico |
C1CNC2=CC=CC=C2[C@H]1C(=O)O |
SMILES canónico |
C1CNC2=CC=CC=C2C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


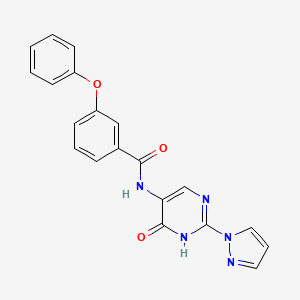
![5-bromo-1H-furo[3,2-c]pyrazole](/img/structure/B13898864.png)


![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate](/img/structure/B13898873.png)
